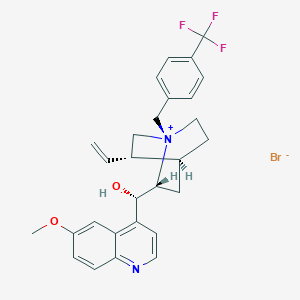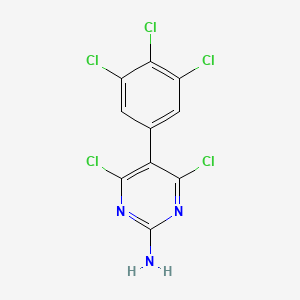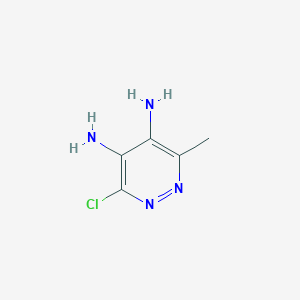
3-Chloro-6-methylpyridazine-4,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methylpyridazine-4,5-diamine: is a heterocyclic compound belonging to the pyridazine family It is characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and two amino groups at the fourth and fifth positions on the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4,5-diamine typically involves the chlorination of 6-methylpyridazine-4,5-diamine. One common method includes the reaction of 6-methylpyridazine-4,5-diamine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6-Methylpyridazine-4,5-diamine+SOCl2→this compound+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Chloro-6-methylpyridazine-4,5-diamine can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of 6-methylpyridazine-4,5-diamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products:
Substitution: Substituted pyridazine derivatives.
Oxidation: Oxidized pyridazine derivatives.
Reduction: Reduced pyridazine derivatives.
科学研究应用
Chemistry: 3-Chloro-6-methylpyridazine-4,5-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of novel catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases and other enzymes involved in disease pathways.
Medicine: The compound is explored for its therapeutic potential in treating autoimmune and inflammatory diseases. It is a key intermediate in the synthesis of p38MAP kinase inhibitors, which have applications in treating conditions like rheumatoid arthritis and psoriasis.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as a precursor for various active ingredients in these products.
作用机制
The mechanism of action of 3-Chloro-6-methylpyridazine-4,5-diamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, as a p38MAP kinase inhibitor, it prevents the phosphorylation of downstream substrates, leading to reduced inflammation and immune response.
相似化合物的比较
- 3-Chloro-4-methylpyridazine
- 3,6-Dichloro-4-methylpyridazine
- 3-Methylpyridazine
Comparison: 3-Chloro-6-methylpyridazine-4,5-diamine is unique due to the presence of two amino groups at the fourth and fifth positions, which significantly influence its reactivity and biological activity. In contrast, compounds like 3-Chloro-4-methylpyridazine and 3,6-Dichloro-4-methylpyridazine lack these amino groups, resulting in different chemical and biological properties. The presence of the chlorine atom at the third position in this compound also distinguishes it from 3-Methylpyridazine, which does not contain any halogen substituents.
属性
分子式 |
C5H7ClN4 |
|---|---|
分子量 |
158.59 g/mol |
IUPAC 名称 |
3-chloro-6-methylpyridazine-4,5-diamine |
InChI |
InChI=1S/C5H7ClN4/c1-2-3(7)4(8)5(6)10-9-2/h1H3,(H2,7,10)(H2,8,9) |
InChI 键 |
DEWBLADMHFUXTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N=N1)Cl)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)

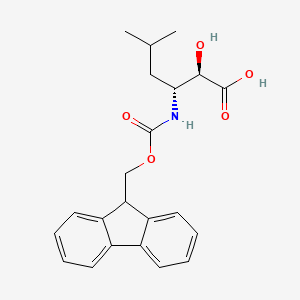
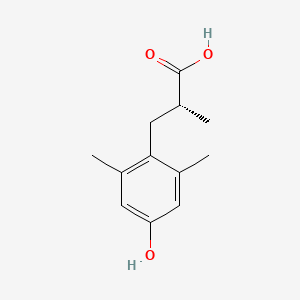
![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)

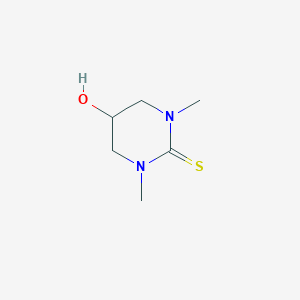

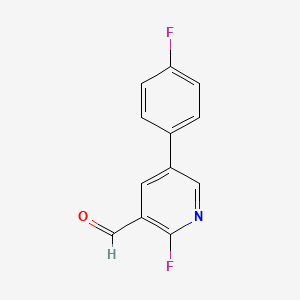
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)

